4-(adamantan-1-yl)-N-methyl-1,3-thiazol-2-amine
Overview
Description
4-(adamantan-1-yl)-N-methyl-1,3-thiazol-2-amine is a compound that features an adamantane moiety attached to a thiazole ring. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while the thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms. This unique structure imparts interesting chemical and biological properties to the compound.
Mechanism of Action
Target of Action
It is known that adamantane, a component of this compound, has been used in various drugs due to its unique structural properties .
Mode of Action
The adamantane moiety is known for its rigidity and virtually stress-free structure, which could influence the interaction with its targets .
Biochemical Pathways
Thiazole, a component of this compound, is known to be a significant platform in a number of medicinally relevant molecules .
Pharmacokinetics
It is known that adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Result of Action
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .
Action Environment
It is known that the adamantane moiety is both rigid and virtually stress-free, which could influence its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(adamantan-1-yl)-N-methyl-1,3-thiazol-2-amine typically involves the reaction of adamantane derivatives with thiazole precursors. One common method is the nucleophilic substitution reaction where an adamantane derivative, such as adamantyl bromide, reacts with a thiazole derivative under basic conditions. The reaction is often carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(adamantan-1-yl)-N-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the adamantane moiety.
Substitution: The adamantane or thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the adamantane or thiazole ring .
Scientific Research Applications
4-(adamantan-1-yl)-N-methyl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antiviral and antimicrobial agent due to its unique structure.
Medicine: Research is ongoing into its potential use as a therapeutic agent for various diseases, including viral infections and cancer.
Comparison with Similar Compounds
Similar Compounds
Amantadine: A well-known antiviral drug with a similar adamantane structure.
Rimantadine: Another antiviral drug with structural similarities to amantadine.
Memantine: Used in the treatment of Alzheimer’s disease, featuring an adamantane moiety.
Uniqueness
4-(adamantan-1-yl)-N-methyl-1,3-thiazol-2-amine is unique due to the presence of both the adamantane and thiazole moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds .
Properties
IUPAC Name |
4-(1-adamantyl)-N-methyl-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2S/c1-15-13-16-12(8-17-13)14-5-9-2-10(6-14)4-11(3-9)7-14/h8-11H,2-7H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAGHCJCBPNEIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101325278 | |
Record name | 4-(1-adamantyl)-N-methyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101325278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24802463 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
329689-16-9 | |
Record name | 4-(1-adamantyl)-N-methyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101325278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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